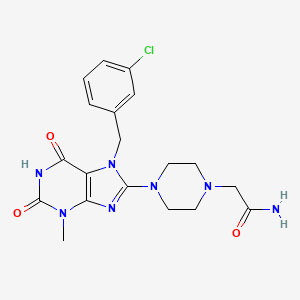

2-(4-(7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with several functional groups, including a piperazine ring and a purine ring, which are common in many pharmaceuticals . The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its properties or uses.

Synthesis Analysis

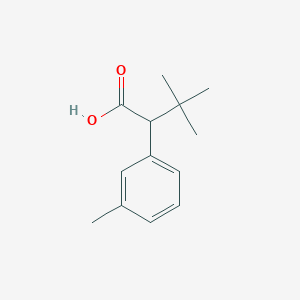

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the piperazine ring and the various substituents . The exact methods would depend on the desired stereochemistry and the availability of starting materials.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a purine ring, which is a type of heterocyclic aromatic compound, and a piperazine ring, which is a type of saturated cyclic amine . These rings are decorated with various substituents, including a methyl group, a chlorobenzyl group, and an acetamide group.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications

Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibitors

Compounds with structural similarities have been explored for their potential as inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, which plays a significant role in cholesterol metabolism. For example, a compound was identified as a potent inhibitor of ACAT-1, showing marked enhancement in aqueous solubility and oral absorption, making it a promising clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

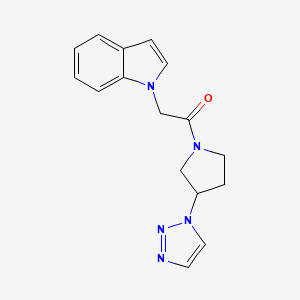

Serotonin and Dopamine Receptor Affinity

Another area of research involves the synthesis and biological evaluation of derivatives for their affinity towards serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors. These studies are crucial for developing new therapeutic agents targeting neurological and psychiatric disorders (Żmudzki et al., 2015).

Antiasthmatic Activity

Research into xanthene derivatives, closely related to the query compound, has shown significant antiasthmatic activity. This highlights the compound's potential in developing new treatments for asthma by targeting specific pharmacological pathways, such as Phosphodiesterase 3 inhibitors for vasodilator activity (Bhatia et al., 2016).

Anticonvulsant Agents

Compounds bearing piperazine and related moieties have been synthesized and evaluated for their anticonvulsant activity. This research is pivotal in discovering new drugs for the treatment of epilepsy and related seizure disorders, indicating the potential utility of the queried compound in similar contexts (Obniska et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-3-2-4-13(20)9-12)18(22-16)26-7-5-25(6-8-26)11-14(21)28/h2-4,9H,5-8,10-11H2,1H3,(H2,21,28)(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUKTOGWOWFHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2815552.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine](/img/structure/B2815553.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2815555.png)

![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)

![N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2815558.png)

![2-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2815562.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2815566.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2815568.png)